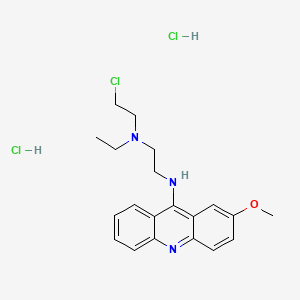
9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chloroethyl group, making it a valuable reagent in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride typically involves multiple steps. One common method includes the alkylation of 2-methoxyacridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation: The amino groups can participate in alkylation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce compounds with altered oxidation states.
Scientific Research Applications
Chemistry
In chemistry, 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride is used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers.
Biology
In biological research, this compound is often used to study cellular processes and interactions. Its ability to interact with biological molecules makes it useful in experiments involving cell signaling and molecular biology.
Medicine
In medicine, this compound has potential applications in drug development and therapeutic research. Its unique properties may allow it to act as a precursor for the synthesis of pharmaceutical compounds.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it suitable for use in manufacturing processes that require specific chemical transformations.
Mechanism of Action
The mechanism of action of 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various cellular pathways and processes, making the compound useful for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-diethylethylamine hydrochloride
- Cyclophosphamide Related Compound D
- 3-((2-((2-Chloroethyl)amino)ethyl)amino)propyl Monophosphate Dihydrochloride
Uniqueness
Compared to similar compounds, 9-((2-((2-Chloroethyl)ethylamino)ethyl)amino)-2-methoxyacridine dihydrochloride stands out due to its unique structure and reactivity. The presence of the methoxyacridine moiety provides additional functional versatility, allowing it to participate in a broader range of chemical reactions and applications.
Properties
CAS No. |
38915-09-2 |
|---|---|
Molecular Formula |
C20H26Cl3N3O |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
N'-(2-chloroethyl)-N'-ethyl-N-(2-methoxyacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H24ClN3O.2ClH/c1-3-24(12-10-21)13-11-22-20-16-6-4-5-7-18(16)23-19-9-8-15(25-2)14-17(19)20;;/h4-9,14H,3,10-13H2,1-2H3,(H,22,23);2*1H |
InChI Key |
MLDRZVOYELYFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)OC)CCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















